Cas no 20881-03-2 (1,2:3,4-Di-O-isopropylidene-b-D-arabinopyranose)

1,2:3,4-Di-O-isopropylidene-β-D-arabinopyranose is a protected carbohydrate derivative widely used in synthetic organic chemistry and glycoscience. Its key advantages include enhanced stability due to the isopropylidene groups, which protect the hydroxyl functionalities from unwanted reactions while allowing selective deprotection for further modifications. This compound serves as a versatile intermediate in the synthesis of nucleosides, glycoconjugates, and other biologically active molecules. The rigid bicyclic structure imparted by the isopropylidene groups also facilitates stereocontrol in subsequent reactions. Its high purity and well-defined stereochemistry make it a reliable building block for complex carbohydrate synthesis and pharmaceutical research.
1,2:3,4-Di-O-isopropylidene-b-D-arabinopyranose structure
20881-03-2 structure
Product Name:1,2:3,4-Di-O-isopropylidene-b-D-arabinopyranose
CAS No:20881-03-2
MF:C11H18O5
MW:230.257624149323
CID:253543
PubChem ID:14826328
Update Time:2025-06-17

1,2:3,4-Di-O-isopropylidene-b-D-arabinopyranose Chemical and Physical Properties

Names and Identifiers

    • b-D-Arabinopyranose,1,2:3,4-bis-O-(1-methylethylidene)-
    • 1,2:3,4-DI-O-ISOPROPYLIDENE-β-D-ARABINOPYRANOSE
    • 1,2
    • 1,2:3,4-DI-O-ISOPROPYLIDENE-BETA-D-ARABINOPYRANOSE
    • 1,2:3,4-DI-O-ISOPROPYLIDENE-SS-D-ARABINPYRANOSE
    • 3,4-DI-O-ISOPROPYLIDENE-β-D-ARABINOPYRANOSE
    • O1,O2,O3,O4-diisopropylidene-β-D-arabinopyranose
    • O1,O2,O3,O4-diisopropyliden-β-D-arabinopyranose
    • 1,2;3,4-di-O-Isopropylidene-beta-D-arabinopyranose
    • 20881-03-2
    • (3AS,5aR,8aR,8bS)-2,2,7,7-tetramethyltetrahydro-5H-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran
    • (1R,2S,6S,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane
    • SCHEMBL7154567
    • 1,2:3,4-Di-O-isopropylidene-b-D-arabinopyranose
    • Inchi: 1S/C11H18O5/c1-10(2)13-6-5-12-9-8(7(6)14-10)15-11(3,4)16-9/h6-9H,5H2,1-4H3/t6-,7-,8+,9+/m1/s1
    • InChI Key: PITVFGWVJISGEN-HXFLIBJXSA-N
    • SMILES: O1C(C)(C)O[C@@H]2CO[C@@H]3[C@H]([C@H]12)OC(C)(C)O3

Computed Properties

  • Exact Mass: 230.11500
  • Monoisotopic Mass: 230.115
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 0
  • Complexity: 301
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 46.2A^2

Experimental Properties

  • Color/Form: Not determined
  • PSA: 46.15000
  • LogP: 1.01430
  • Solubility: Not determined

1,2:3,4-Di-O-isopropylidene-b-D-arabinopyranose Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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$ 325.00 2022-06-05
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Biosynth
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Biosynth
MD58358-250 mg
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